N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide
Description
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Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJCMZUCYQGCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.36 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core with an allyl group and a sulfonamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃BrN₂O₃S |
| Molecular Weight | 404.36 g/mol |
| Structural Features | Tetrahydrobenzo[b][1,4]oxazepine core; Allyl group; Sulfonamide moiety |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxazepine core through cyclization reactions.
- Allylation to introduce the allyl group.
- Bromination to attach the bromobenzenesulfonamide moiety.
These synthetic pathways are optimized for yield and purity using techniques such as continuous flow chemistry.
Research indicates that this compound interacts with various molecular targets within biological systems. Preliminary studies suggest its potential as a:
- Kinase Inhibitor : It may inhibit specific kinases involved in cellular signaling pathways.
- Ion Channel Modulator : It has been shown to affect ion channel activity, which is crucial in various physiological processes.
Therapeutic Implications
The biological activity of this compound suggests potential applications in treating:
- Cardiovascular Diseases : By modulating ion channels and kinase activity.
- Cancer : Through inhibition of specific signaling pathways that promote tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In vitro Studies : Demonstrated significant inhibition of cancer cell proliferation in various cancer lines.
- In vivo Studies : Animal models showed promising results in reducing tumor size and improving survival rates when treated with this compound.
For example:
| Study | Findings |
|---|---|
| Cancer Cell Proliferation | Significant inhibition observed (IC50 values) |
| Animal Model | Reduced tumor size by 30% compared to control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
